molecular formula C14H11Cl2N5 B8705031 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole

6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole

Cat. No.: B8705031
M. Wt: 320.2 g/mol
InChI Key: RBPUFTXXJWYYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.

    Azetidine Formation: The azetidine moiety is introduced through a cyclization reaction involving suitable starting materials.

    Benzimidazole Ring Formation: The final step involves the formation of the benzimidazole ring by reacting the intermediate compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.

    Cyclization Reactions: The azetidine and benzimidazole rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs.

    Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole include:

    2-chloropyrimidine: A precursor in the synthesis of the compound.

    Benzimidazole derivatives:

    Azetidine derivatives: Compounds containing the azetidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H11Cl2N5

Molecular Weight

320.2 g/mol

IUPAC Name

6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole

InChI

InChI=1S/C14H11Cl2N5/c15-9-1-2-10-11(5-9)19-13(18-10)8-6-21(7-8)12-3-4-17-14(16)20-12/h1-5,8H,6-7H2,(H,18,19)

InChI Key

RBPUFTXXJWYYER-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC(=NC=C2)Cl)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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